An In-Depth Technical Guide to the Structure Elucidation of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one
An In-Depth Technical Guide to the Structure Elucidation of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazolone Core and Precision in Structural Analysis
The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous compounds with significant pharmacological activities.[1][2] Derivatives of indazole are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anti-cancer, and antiviral properties.[3][4] The specific compound, 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one, belongs to the class of N-substituted dihydroindazolones, a structural motif of high interest in medicinal chemistry. The precise determination of its molecular structure is a non-negotiable prerequisite for understanding its structure-activity relationships (SAR), mechanism of action, and for ensuring the integrity of subsequent drug development efforts.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one. Moving beyond a simple checklist of analytical methods, we will delve into the causality behind experimental choices and demonstrate how data from orthogonal techniques are integrated to build an irrefutable structural proof. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final assigned structure.
Synthesis and Analytical Sample Preparation
A robust structural analysis begins with a pure sample. The title compound is typically synthesized via a condensation reaction between 1,3-cyclohexanedione and benzylhydrazine. While various synthetic routes to indazoles exist, this approach is common for constructing the dihydroindazolone core.[5]
Synthesis Protocol: Condensation Reaction
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To a solution of 1,3-cyclohexanedione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine (1.0-1.2 equivalents).
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The reaction mixture is typically heated to reflux for a period of 2-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude residue is then subjected to purification.
Purification and Sample Preparation Protocol
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Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., ethyl acetate in hexanes). Fractions containing the pure product are pooled and the solvent is evaporated. For final analytical purity, recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed.
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Sample Preparation for Analysis:
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NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and the absence of interfering solvent signals.
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MS: Prepare a dilute solution (~1 mg/mL) of the compound in a high-purity solvent suitable for the ionization technique (e.g., methanol or acetonitrile for ESI).
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IR: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method, requiring no special preparation other than placing a small amount of the solid on the ATR crystal.
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A Multi-Faceted Spectroscopic Approach to Structure Elucidation
No single analytical technique is sufficient for complete structure determination. The synergistic use of Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments is essential.
Mass Spectrometry (MS): Defining the Molecular Formula and Substructural Fragments
The initial and most fundamental question in structure elucidation is the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy.
Experimental Protocol: HRMS (ESI-QTOF)
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The sample solution is infused into an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
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Data is acquired in positive ion mode, as the nitrogen atoms in the indazole ring are readily protonated.
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The instrument is calibrated to ensure high mass accuracy.
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The exact mass of the protonated molecular ion [M+H]⁺ is measured.
Data Interpretation and Visualization
The expected molecular formula for 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one is C₁₄H₁₄N₂O. The calculated monoisotopic mass for the protonated molecule [C₁₄H₁₅N₂O]⁺ is 227.1184. An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of this value provides strong evidence for the proposed elemental composition.
A key fragmentation pathway for N-benzyl substituted heterocycles involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a hallmark of the benzyl group and its observation in the MS/MS spectrum is a critical piece of corroborating evidence.
Caption: Key MS fragmentation of the protonated molecule.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and non-destructive method for identifying the principal functional groups within the molecule.
Experimental Protocol: ATR FT-IR
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A background spectrum of the clean ATR crystal is recorded.
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A small amount of the purified solid is placed onto the crystal and pressure is applied to ensure good contact.
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The sample spectrum is recorded.
Data Interpretation
The IR spectrum will confirm the presence of key structural features.
| Frequency Range (cm⁻¹) | Vibration | Functional Group Assignment |
| ~3050-3030 | C-H stretch | Aromatic C-H (benzyl group) |
| ~2950-2850 | C-H stretch | Aliphatic C-H (dihydro ring) |
| ~1680-1660 | C=O stretch | Conjugated ketone |
| ~1610-1580 | C=N stretch | Indazole ring |
| ~1500-1450 | C=C stretch | Aromatic ring |
The strong absorption band for the conjugated ketone is particularly diagnostic, confirming the presence of the C=O group at the 4-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
Caption: Numbering scheme for NMR assignments.
3.3.1. ¹H and ¹³C NMR Spectroscopy
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¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
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¹³C NMR (with DEPT-135): Reveals the number of unique carbon environments. The DEPT-135 experiment is crucial as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
3.3.2. 2D NMR Spectroscopy: Establishing Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the aliphatic spin system of the dihydro ring (H5-H6-H7).
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HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the final structure together. It shows correlations between protons and carbons that are 2-3 bonds away. Key HMBC correlations would be:
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From the benzylic CH₂ protons (H7') to the indazole carbons (C3a, C7a) and the aromatic carbon C1'.
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From the aliphatic CH₂ protons (H5) to the ketone carbon (C4).
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From the indazole proton (H3) to carbons C3a and C7a.
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Caption: Integrated workflow for NMR-based structure elucidation.
Summary of Expected NMR Data (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 3 | ~7.35 | s | ~140 | C3a, C7a |
| 5 | ~2.45 | t | ~37 | C4, C6, C7 |
| 6 | ~2.10 | p | ~22 | C5, C7 |
| 7 | ~2.70 | t | ~28 | C3a, C5, C6, C7a |
| 3a | - | - | ~120 | - |
| 4 | - | - | ~195 (C=O) | - |
| 7a | - | - | ~155 | - |
| 7' (CH₂) | ~5.30 | s | ~52 | C1', C3a, C7a |
| 1' | - | - | ~136 | - |
| 2'/6' | ~7.25 | d | ~128 | C4', C7' |
| 3'/5' | ~7.35 | t | ~129 | C1' |
| 4' | ~7.30 | t | ~128 | C2'/6' |
Integrated Structural Proof: Synthesizing the Evidence
The final step is to weave the threads of evidence from each spectroscopic technique into a cohesive and logical argument that confirms the structure of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one.
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Foundation from MS: HRMS establishes the molecular formula as C₁₄H₁₄N₂O.
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Functional Groups from IR: IR spectroscopy confirms the presence of a conjugated ketone (C=O), aromatic and aliphatic C-H bonds, and C=N/C=C double bonds, consistent with the proposed structure.
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Framework from NMR:
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¹H and ¹³C NMR account for all 14 protons and 14 carbons required by the molecular formula.
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The ¹H NMR signals for the benzyl group (a 2H singlet and 5H in the aromatic region) and the three aliphatic CH₂ groups (each integrating to 2H) are clearly identifiable.
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COSY data confirms the connectivity of the -CH₂-CH₂-CH₂- fragment (C5-C6-C7).
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HSQC definitively links each of these proton signals to their corresponding carbon signals.
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The crucial HMBC correlations lock the fragments together. The correlation from the benzylic CH₂ protons to C3a and C7a confirms the benzyl group is attached to N1. The correlation from the C5 protons to the C4 ketone carbon places the carbonyl group adjacent to the C5 methylene group, completing the assembly of the dihydroindazolone ring system.
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Conclusion
The structure elucidation of novel chemical entities like 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a cornerstone of chemical and pharmaceutical research. A meticulous and integrated analytical approach, heavily reliant on the synergistic power of HRMS, IR, and a comprehensive suite of 1D and 2D NMR experiments, is paramount. The workflow detailed in this guide illustrates a robust methodology that ensures not just a proposed structure, but a validated and trustworthy molecular identity, which is the essential foundation for all further scientific investigation and development.
References
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